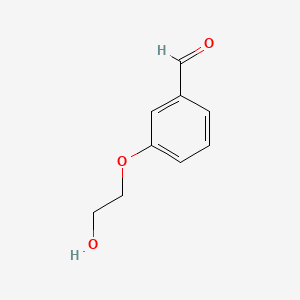

3-(2-Hydroxyethoxy)benzaldehyde

Descripción

3-(2-Hydroxyethoxy)benzaldehyde (C₉H₁₀O₃) is a benzaldehyde derivative featuring a hydroxyethoxy group (–OCH₂CH₂OH) at the 3-position of the aromatic ring. It is synthesized via alkylation of m-hydroxybenzaldehyde with a silyl-protected bromoethanol, followed by deprotection to yield the final product . This compound serves as a key intermediate in organic synthesis, particularly for photoactivatable fluorescein derivatives and nitrile oxide precursors . Its hydroxyethoxy substituent enhances water solubility compared to non-polar benzaldehyde derivatives, making it valuable in biomedical and materials science applications.

Propiedades

IUPAC Name |

3-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCHRXQRHVSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069396 | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60345-97-3 | |

| Record name | 3-(2-Hydroxyethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60345-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060345973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Details:

- Reactants: p-Hydroxybenzaldehyde, ethylene carbonate

- Catalyst: Potassium carbonate

- Reaction Conditions:

- Temperature: 85–105°C

- Reaction Time: 6–12 hours

- Yield: Moderate to high, depending on reaction optimization.

Procedure:

- Combine p-hydroxybenzaldehyde and ethylene carbonate in a reaction vessel.

- Add potassium carbonate as a catalyst.

- Heat the mixture to the desired temperature and maintain it for several hours.

- After completion, cool the reaction mixture and purify the product via recrystallization or chromatography.

This method is widely used due to its simplicity and relatively high yield.

Reaction with 2-Bromoethanol

In this approach, p-hydroxybenzaldehyde reacts with 2-bromoethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction Details:

- Reactants: p-Hydroxybenzaldehyde, 2-bromoethanol

- Catalyst/Base: Potassium carbonate

- Solvent: Dry DMF

- Reaction Conditions:

- Temperature: ~150°C

- Reaction Time: ~10 hours

- Yield: ~67%

Procedure:

- Dissolve p-hydroxybenzaldehyde in dry DMF.

- Add 2-bromoethanol and potassium carbonate to the solution.

- Stir the reaction mixture at 150°C for 10 hours.

- Filter the mixture to remove insoluble materials.

- Extract the product using ethyl acetate, wash with aqueous sodium bicarbonate, and dry over magnesium sulfate.

- Purify by rotary evaporation or recrystallization.

This method provides good yields and is particularly suitable for large-scale synthesis.

Synthesis via Dimethyl Acetal Formation

This method involves converting 3-(2-hydroxyethoxy)benzaldehyde into its dimethyl acetal derivative using trimethyl orthoformate and methanol in the presence of Montmorillonite K10 as a catalyst.

Reaction Details:

- Reactants: this compound, trimethyl orthoformate, methanol

- Catalyst: Montmorillonite K10

- Reaction Conditions:

- Temperature: Reflux at ~100°C

- Reaction Time: ~24 hours

Procedure:

- Mix the aldehyde with trimethyl orthoformate and methanol in a flask.

- Add Montmorillonite K10 as a catalyst.

- Reflux the mixture at 100°C for 24 hours with magnetic stirring.

- Remove the catalyst by vacuum filtration.

- Evaporate solvents to isolate the dimethyl acetal derivative.

This method is useful for further derivatization or polymerization reactions but requires longer reaction times.

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Base-Catalyzed Etherification | Ethylene carbonate, p-hydroxybenzaldehyde | Potassium carbonate | None | 85–105 | Moderate | Simple setup, moderate cost |

| Reaction with 2-Bromoethanol | 2-Bromoethanol, p-hydroxybenzaldehyde | Potassium carbonate | DMF | ~150 | ~67 | High yield, scalable |

| Dimethyl Acetal Formation | Trimethyl orthoformate, methanol | Montmorillonite K10 | Methanol | ~100 | Variable | Useful for further derivatization |

Notes on Optimization

- Choice of Solvent: Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitution reactions.

- Temperature Control: Maintaining optimal temperatures ensures high yields while avoiding side reactions.

- Catalyst Loading: Using appropriate amounts of base or catalyst minimizes waste and improves efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyethoxy group under basic conditions.

Major Products Formed

Oxidation: 3-(2-Hydroxyethoxy)benzoic acid.

Reduction: 3-(2-Hydroxyethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Hydroxyethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals .

Mecanismo De Acción

The mechanism of action of 3-(2-Hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The hydroxyethoxy group in 3-(2-Hydroxyethoxy)benzaldehyde improves solubility compared to simpler alkoxy derivatives like 3-ethoxybenzaldehyde. However, natural derivatives like eurotirubrins exhibit higher bioactivity due to complex substituents (e.g., prenyl groups) .

- Synthetic Accessibility : Derivatives with hydroxyl groups (e.g., 4-hydroxybenzaldehyde) are often isolated from natural sources, while alkoxy variants require multi-step alkylation reactions .

Contrasts :

- Natural benzaldehydes (e.g., eurotirubrins) demonstrate broad-spectrum bioactivities, whereas synthetic derivatives like this compound are primarily functional intermediates.

- Hydroxyethoxy and ethoxy groups confer moderate polarity but lack the bioactive motifs (e.g., prenyl chains) seen in fungal metabolites .

Physicochemical Properties

| Compound | Molecular Weight | Water Solubility | LogP (Predicted) |

|---|---|---|---|

| This compound | 166.17 g/mol | High | 0.98 |

| 4-Hydroxybenzaldehyde | 122.12 g/mol | Moderate | 1.25 |

| 3-Ethoxybenzaldehyde | 150.17 g/mol | Low | 2.10 |

| Eurotirubrin A | 248.27 g/mol | Low | 3.50 |

Notes:

- The hydroxyethoxy group reduces hydrophobicity (lower LogP) compared to ethoxy or prenylated derivatives.

- Natural derivatives with bulky substituents (e.g., eurotirubrins) exhibit higher LogP values, favoring membrane permeability .

Actividad Biológica

3-(2-Hydroxyethoxy)benzaldehyde, a compound characterized by its benzaldehyde core and hydroxyethoxy substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

This compound (C9H10O3) features a hydroxyl group attached to an ethoxy chain, which contributes to its reactivity and biological interactions. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can reduce oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : There is evidence indicating that this compound could modulate inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects on various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

A study conducted by Huang et al. (2017) demonstrated that this compound exhibited significant antioxidant properties, effectively reducing lipid peroxidation in cellular models. The study quantified the antioxidant capacity using the DPPH assay, yielding an IC50 value indicative of strong radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Properties

In vitro tests assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect.

Q & A

Q. What are the standard synthetic routes for 3-(2-Hydroxyethoxy)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via Williamson ether synthesis , reacting 3-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to chloroethanol), temperature (80–100°C), and reaction time (8–12 hours) to maximize yield (~70–80%) . Side reactions, such as over-alkylation, can be minimized by using excess aldehyde. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Distinct signals include the aldehyde proton at δ ~10.0 ppm and ethoxy group protons as multiplets (δ 3.6–4.2 ppm). Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Strong C=O stretch of the aldehyde at ~1700 cm⁻¹ and O–H stretch (hydroxyethoxy) at ~3400 cm⁻¹ .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for confirming stereochemistry in solid-state studies .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light, as aldehydes are prone to oxidation and dimerization. Shelf life extends to 2 years under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain by-product formation during synthesis, and how can these be mitigated?

By-products like 3-(2-Ethoxyethoxy)benzaldehyde arise from further alkylation of the hydroxyethoxy group. This occurs due to residual 2-chloroethanol or incomplete purification. Mechanistically, the reaction proceeds via an SN2 pathway , where the base deprotonates the hydroxyl group, enabling nucleophilic attack on chloroethanol. Mitigation strategies include:

- Using bulky bases (e.g., NaH) to limit over-alkylation.

- Employing stoichiometric control and real-time monitoring via TLC/HPLC .

Q. How does the hydroxyethoxy substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-donating hydroxyethoxy group at the 3-position increases electron density on the aromatic ring, activating the aldehyde toward nucleophilic attack . For example, in condensation reactions with amines, the aldehyde forms Schiff bases with higher yields (~85%) compared to unsubstituted benzaldehyde derivatives. Computational studies (DFT) show reduced activation energy (~15 kJ/mol) due to resonance stabilization .

Q. What analytical methods are recommended for detecting degradation products in aged samples?

- HPLC-MS : Identifies oxidized by-products (e.g., 3-(2-Hydroxyethoxy)benzoic acid) using a C18 column and 0.1% formic acid in acetonitrile/water gradient .

- GC-MS : Detects volatile degradation products (e.g., 2-hydroxyethyl ethers) with a DB-5MS column and He carrier gas .

- ¹³C NMR : Tracks carbonyl group oxidation (δ ~170 ppm for carboxylic acid vs. ~190 ppm for aldehyde) .

Q. How can this compound serve as a precursor in drug discovery?

The compound is a key intermediate in synthesizing chalcone derivatives with anticancer activity. For example, condensation with 4-nitrophenylacetone yields tubulin inhibitors (IC₅₀ ~0.5 μM in MCF-7 cells) via Michael addition. Docking studies (AutoDock Vina) reveal binding to the colchicine site of β-tubulin, validated by competitive assays .

Q. What computational tools predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.